1-[(4-Chlorophenyl)methyl]piperazin-2-one
Overview
Description
1-[(4-Chlorophenyl)methyl]piperazin-2-one is a chemical compound with the molecular formula C11H13ClN2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Mechanism of Action
Target of Action
The primary target of 1-[(4-Chlorophenyl)methyl]piperazin-2-one is the H1 receptor , a histamine receptor . This receptor plays a crucial role in allergic reactions, as it is activated by histamine, a compound released by the body in response to allergens .
Mode of Action
This compound acts as an antagonist at the H1 receptor . It binds to the receptor with higher affinity than histamine, preventing histamine from activating the receptor and thereby mitigating the allergic response . This mechanism is common among piperazine drugs, which often share the same pharmacophore .
Biochemical Pathways
It is known that the compound’s action on the h1 receptor can mitigate the symptoms of allergies, which are associated with inflammation . Some derivatives of sulfonamides, which are part of the compound’s structure, have been reported to show good anti-inflammatory activities .
Result of Action
In vivo tests have shown that certain derivatives of this compound have significant anti-allergic activities . Some compounds exhibited stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine . Others showed stronger anti-pruritic (anti-itching) activities than levocetirizine .
Action Environment
It is known that the prevalence of allergies, which the compound is designed to treat, is influenced by various environmental factors
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(4-Chlorophenyl)methyl]piperazin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Another method involves the cyclization of 1-(4-chlorobenzyl)piperazine with phosgene or triphosgene. This reaction is carried out in an inert solvent like dichloromethane, and the product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as ethanol.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]piperazin-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for designing biologically active molecules, such as enzyme inhibitors and receptor antagonists.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]piperazin-2-one can be compared with other piperazine derivatives, such as:
1-(4-Methylphenyl)piperazine: Similar structure but with a methyl group instead of a chlorine atom, affecting its chemical reactivity and biological activity.
1-(4-Fluorophenyl)piperazine: Contains a fluorine atom, which can influence its pharmacokinetic properties and interaction with biological targets.
1-(4-Bromophenyl)piperazine:
The unique presence of the 4-chlorophenyl group in this compound distinguishes it from these similar compounds, providing specific advantages in terms of reactivity and biological activity.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATDHIXNHFQBIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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